4-[2-(2H-Tetrazol-5-yl)butyl]aniline
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Overview
Description
4-[2-(2H-Tetrazol-5-yl)butyl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids and enhance the bioavailability of drugs .
Preparation Methods
The synthesis of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline typically involves the reaction of primary amines with orthoesters and azides. This heterocyclization reaction is carried out in an acetic acid medium, leading to the formation of the tetrazole ring . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-(2H-Tetrazol-5-yl)butyl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aniline group, resulting in various reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2H-Tetrazol-5-yl)butyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, it has been studied for its ability to inhibit P38 MAP kinase, a protein involved in inflammatory responses and cancer progression .
Comparison with Similar Compounds
4-[2-(2H-Tetrazol-5-yl)butyl]aniline can be compared with other tetrazole-containing compounds, such as:
4-[2-(2H-Tetrazol-5-yl)phenyl]aniline: Similar structure but with a phenyl group instead of a butyl group.
4-[2-(2H-Tetrazol-5-yl)ethyl]aniline: Similar structure but with an ethyl group instead of a butyl group.
4-[2-(2H-Tetrazol-5-yl)methyl]aniline: Similar structure but with a methyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)butyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-9(11-13-15-16-14-11)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDDAYQOCBKIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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